molecular formula C21H20N2O5 B3001116 4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid CAS No. 721913-37-7

4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid

Cat. No. B3001116
CAS RN: 721913-37-7
M. Wt: 380.4
InChI Key: FKCHXMYBBLFSKI-UHFFFAOYSA-N
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Description

The compound 4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid is a complex organic molecule that likely exhibits a conjugated system due to the presence of multiple double bonds and a cyano group. The structure suggests the presence of an aromatic ring, which is substituted with an ester group and an amino acid derivative. The compound's Z-configuration indicates the specific geometry around one of its double bonds, where the highest priority substituents on each carbon of the double bond are on the same side.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies can be inferred. For instance, the synthesis of related compounds often involves the formation of intermediates through reactions such as cyclization, as seen in the synthesis of furanone derivatives using a palladium-catalyzed reaction . The synthesis of benzoic acid derivatives can involve Grignard reactions, Wittig reactions, and saponification steps . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV, and NMR spectroscopy . These techniques can provide detailed information about the functional groups present, the geometry of the molecule, and the electronic properties. For example, the analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate revealed the Z-configuration and specific bond distances within the molecule .

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by its functional groups and the conjugated system. The presence of an ester group could make it susceptible to hydrolysis or reduction reactions. The cyano group could participate in nucleophilic addition reactions, and the double bonds could undergo addition reactions as well. The amino group might be involved in the formation of salts or could be acylated. The synthetic application of similar compounds has been demonstrated through nucleophilic substitution and reduction reactions .

Physical and Chemical Properties Analysis

The physical properties of such a compound would include its melting point, solubility, and crystalline structure, which can be determined through methods like X-ray crystallography . The chemical properties would encompass its acidity or basicity, reactivity towards various reagents, and stability under different conditions. The electronic properties, such as absorption spectra, can be analyzed using UV-visible spectroscopy, and electrochemical properties can be studied through cyclic voltammetry .

properties

IUPAC Name

4-[(Z)-2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-27-18-8-5-15(12-19(18)28-2)9-10-23-20(24)17(13-22)11-14-3-6-16(7-4-14)21(25)26/h3-8,11-12H,9-10H2,1-2H3,(H,23,24)(H,25,26)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCHXMYBBLFSKI-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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